4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid
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Overview
Description
4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C16H16FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce hydroquinoline derivatives .
Scientific Research Applications
4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA-gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial activity . The incorporation of the fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Ofloxacin: Used in the treatment of various bacterial infections.
Uniqueness
4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H16FNO2 |
---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
4-(6-fluoroquinolin-4-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H16FNO2/c17-12-5-6-15-14(9-12)13(7-8-18-15)10-1-3-11(4-2-10)16(19)20/h5-11H,1-4H2,(H,19,20) |
InChI Key |
UMFZEMGEOWQBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=C3C=C(C=CC3=NC=C2)F)C(=O)O |
Origin of Product |
United States |
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